Enantioselective Biosynthetic Incorporation: (-)-Hygrine Is Not a Precursor for Tropane Alkaloids in Datura
In Datura innoxia, the S-enantiomer of hygrine, (-)-hygrine, is not utilized as a biosynthetic precursor for the production of tropane alkaloids, unlike its R-enantiomer, (+)-hygrine. This was demonstrated by feeding plants with 14C-labeled enantiomers; only the d(+) isomer was incorporated into key alkaloids such as hyoscyamine and scopolamine [1].
| Evidence Dimension | Biosynthetic Incorporation into Tropane Alkaloids |
|---|---|
| Target Compound Data | No incorporation detected |
| Comparator Or Baseline | d(+)-hygrine-[2'-14C] (R-enantiomer): Incorporated into 3α,6β-ditigloyloxytropane, 3α,6β-ditigloyloxytropan-7β-ol, hyoscine, and hyoscyamine [1] |
| Quantified Difference | Qualitative difference: Incorporation vs. No Incorporation |
| Conditions | In vivo feeding experiment in 5-month-old Datura innoxia plants, 7-day incubation period [1] |
Why This Matters
This demonstrates that the specific stereochemistry of (-)-hygrine confers a distinct, non-redundant biological role, making it essential for studies of enantioselective metabolism and a critical negative control for biosynthetic pathway elucidation.
- [1] McGaw, B. A., & Woolley, J. G. (1978). Stereochemistry of tropane alkaloid formation in Datura. Phytochemistry, 17(2), 257-259. View Source
